molecular formula C8H16ClNO B2390128 4-Cyclopropyloxan-4-amine hydrochloride CAS No. 1797074-36-2

4-Cyclopropyloxan-4-amine hydrochloride

Cat. No.: B2390128
CAS No.: 1797074-36-2
M. Wt: 177.67
InChI Key: QUMSLQUNSZUKMR-UHFFFAOYSA-N
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Description

4-Cyclopropyloxan-4-amine hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO. It is known for its unique structure, which includes a cyclopropyl group attached to an oxan-4-amine moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyloxan-4-amine hydrochloride typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful handling of reagents and intermediates, with stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyloxan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

4-Cyclopropyloxan-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Cyclopropyloxan-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the oxan-4-amine moiety.

    Oxan-4-amine: Similar structure but without the cyclopropyl group.

    Cyclopropylmethanamine: Another related compound with a different amine configuration.

Uniqueness: 4-Cyclopropyloxan-4-amine hydrochloride is unique due to its combined cyclopropyl and oxan-4-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable.

Properties

IUPAC Name

4-cyclopropyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8(7-1-2-7)3-5-10-6-4-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMSLQUNSZUKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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